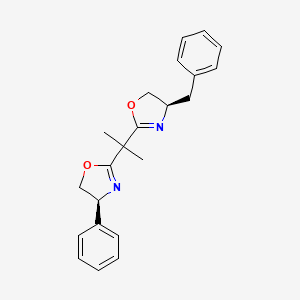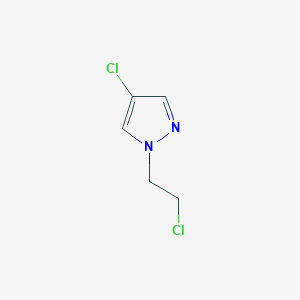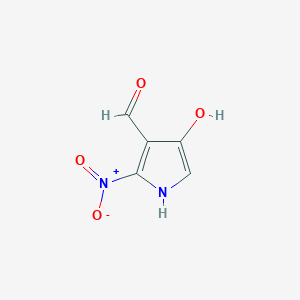![molecular formula C11H8N2O3 B12892734 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of palladium-catalyzed reactions, ionic liquids, and other advanced catalytic systems to achieve high yields and purity. For example, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aliphatic halides in ionic liquids is a common method .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole compounds.
Substitution: Substitution reactions, especially at the C-2 and C-5 positions, are common in benzoxazole chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tosylmethyl isocyanide (TosMIC), and various aldehydes. Reaction conditions often involve the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have significant biological and pharmacological activities .
Applications De Recherche Scientifique
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with various molecular targets and pathways. Benzoxazole derivatives are known to bind to biological systems such as enzymes and receptors through non-covalent interactions. This binding can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile include:
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Benzo[d]oxazol-2-ylsulfonyl)acetonitrile
- 5-Aryl-1,2,4-oxadiazol-3-yl derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a carboxymethyl group and an acetonitrile group attached to the benzoxazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-[7-(cyanomethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3/c12-5-4-7-2-1-3-8-11(7)16-9(13-8)6-10(14)15/h1-3H,4,6H2,(H,14,15) |
Clé InChI |
MIJTZLWZTVVZJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)CC(=O)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)




![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)


![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)



